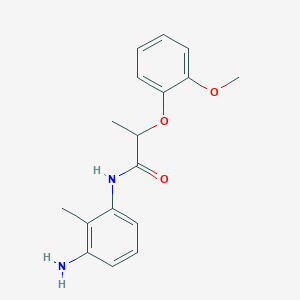

N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide

Description

N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is an amide derivative characterized by a propanamide backbone substituted with a 3-amino-2-methylphenyl group and a 2-methoxyphenoxy moiety. The compound’s design combines aromatic and polar groups, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-13(18)7-6-8-14(11)19-17(20)12(2)22-16-10-5-4-9-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIANAKLRAAAHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2-methoxyphenol.

Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.

Coupling Reaction: The intermediate amide is then coupled with 2-methoxyphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

Automated Purification Systems: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or phenols.

Scientific Research Applications

Chemical Properties and Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide can undergo various chemical reactions:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.

- Reduction : Reduction reactions can yield amines or alcohols using lithium aluminum hydride.

- Substitution : The amino group can participate in substitution reactions with electrophiles.

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound interacts with various biomolecules, making it significant in studying enzyme interactions and protein binding. Its potential as a therapeutic agent is under investigation due to its ability to modulate biological pathways.

Medicine

The compound is being studied for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation through modulation of specific signaling pathways.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific receptors or enzymes involved in tumor growth.

Case Studies

- Therapeutic Potential in Inflammation :

- A study examined the compound's effect on inflammatory markers in vitro, demonstrating a significant reduction in cytokine levels when treated with varying concentrations of this compound.

- Anticancer Activity :

- In a preclinical trial, the compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a propanamide core with several analogs, differing primarily in substituents on the phenyl rings. Key structural analogs include:

*Calculated based on C17H20N2O3.

Key Observations :

Physicochemical Properties

- Lipophilicity: The 2-methoxyphenoxy group increases hydrophobicity compared to polar groups like sulfonyl or amino derivatives (e.g., compounds in ).

- Melting Points : While direct data are unavailable, analogs with halogen substituents (e.g., ) exhibit higher melting points due to stronger intermolecular forces.

- Solubility: The amino group in the target compound may improve aqueous solubility relative to non-polar analogs like those in .

Pharmacological Activity (Hypothetical)

- Anti-inflammatory Potential: Naproxen-derived amides (e.g., ) exhibit cyclooxygenase inhibition, implying the target compound may share similar mechanisms.

- Enzyme Inhibition: Phenoxyacetamide derivatives in target bacterial enzymes (e.g., Pseudomonas), suggesting the methoxyphenoxy group could interact with analogous active sites.

- Neuroactivity: Tryptamine conjugates (e.g., ) demonstrate serotonin receptor modulation, which may extend to the target compound if the amino group participates in hydrogen bonding.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide is an organic compound with significant biological activity, particularly in the realm of pharmacology and biochemistry. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

- Chemical Formula : C₁₇H₂₁N₂O₃

- Molecular Weight : Approximately 300.36 g/mol

- Functional Groups : The compound features an amide functional group, an amino group, and methoxyphenoxy substituents, which are critical for its biological interactions and reactivity.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action can be summarized as follows:

- Molecular Targets : The compound is known to modulate specific enzymes or receptors in biological systems, potentially affecting signaling pathways related to inflammation, cell proliferation, and apoptosis.

- Pathways Involved : It may influence pathways involved in the immune response and cellular growth, making it a candidate for therapeutic applications in inflammatory diseases and cancer .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and immune cell activation. For instance, it has been shown to suppress tumor necrosis factor-alpha (TNF-α) levels in stimulated macrophage cells .

- Anticancer Potential : The compound's structure allows it to interact with proteins involved in cancer progression. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-propanamide | Similar amide structure; different substituents | Exhibits anti-inflammatory effects; potential for drug development |

| N-(3-Amino-2-methylphenyl)-2-(2-hydroxyphenoxy)-propanamide | Hydroxyl group instead of methoxy | Increased solubility; varied interaction profiles with biological targets |

Case Studies

-

Inflammation Model Study :

- Researchers conducted in vitro studies using macrophage cell lines treated with this compound. Results indicated a significant reduction in TNF-α production upon treatment, suggesting its role as a potent anti-inflammatory agent.

-

Cancer Cell Proliferation Assay :

- A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic candidate for cancer treatment.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : To elucidate the precise molecular pathways influenced by this compound.

- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.